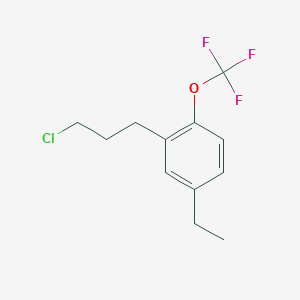

1-(3-Chloropropyl)-5-ethyl-2-(trifluoromethoxy)benzene

Description

1-(3-Chloropropyl)-5-ethyl-2-(trifluoromethoxy)benzene is an aromatic compound featuring a benzene ring substituted with three distinct functional groups:

- An ethyl group at position 5, which is electron-donating and may enhance steric bulk.

- A trifluoromethoxy group (-OCF₃) at position 2, known for its electron-withdrawing properties and metabolic stability in agrochemicals .

Propriétés

Formule moléculaire |

C12H14ClF3O |

|---|---|

Poids moléculaire |

266.68 g/mol |

Nom IUPAC |

2-(3-chloropropyl)-4-ethyl-1-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C12H14ClF3O/c1-2-9-5-6-11(17-12(14,15)16)10(8-9)4-3-7-13/h5-6,8H,2-4,7H2,1H3 |

Clé InChI |

QEWNSVQOJCHMCS-UHFFFAOYSA-N |

SMILES canonique |

CCC1=CC(=C(C=C1)OC(F)(F)F)CCCCl |

Origine du produit |

United States |

Méthodes De Préparation

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) substituent is typically introduced via electrophilic trifluoromethoxylation or through nucleophilic substitution using trifluoromethoxy reagents. According to recent literature, one effective approach involves the use of trifluoromethylation reagents such as trifluoromethyl trifluoromethanesulfonate (Tf₂O) in the presence of Lewis acids like aluminum chloride (AlCl₃) under controlled reflux conditions in dichloromethane solvent at approximately 80°C for about 1 hour. This method yields alkenyl trifluoromethyl ethers which can be further manipulated to install the trifluoromethoxy group on aromatic substrates.

| Parameter | Condition |

|---|---|

| Reagents | CPTFI (trifluoromethylating agent), AlCl₃ (25 mol%) |

| Solvent | Dry dichloromethane (DCM) |

| Temperature | Reflux at 80°C |

| Reaction time | 1 hour |

| Purification | Silica gel column chromatography |

This protocol has been successfully applied to various aromatic substrates bearing halogen substituents, suggesting its applicability to the trifluoromethoxylation of 1-(3-chloropropyl)-5-ethylbenzene derivatives.

Installation of the 3-Chloropropyl Side Chain

The 3-chloropropyl substituent can be introduced through nucleophilic substitution or via cross-coupling methodologies using 3-chloropropyl reagents. Recent advances include the use of 3-chloropropylbis(catecholato)silicate salts as bifunctional reagents in photoredox-enabled cross-coupling reactions. In the presence of nickel catalysts and photoredox catalysts under blue LED irradiation, these silicate salts enable efficient installation of chloropropyl groups onto aromatic rings bearing suitable leaving groups (e.g., bromides).

| Component | Amount/Condition |

|---|---|

| Aromatic bromide substrate | 1.0 equiv |

| 3-Chloropropylbis(catecholato)silicate | 1.5 equiv |

| Photoredox catalyst (4CzIPN) | 3 mol % |

| NiCl₂(dtbbpy) catalyst | 5 mol % |

| Solvent | N-Methylpyrrolidone (NMP), 0.1 M |

| Atmosphere | Nitrogen (N₂) |

| Light source | Blue PR-160 Kessil lamps |

| Irradiation time | 18 hours |

Post-irradiation, the reaction mixture is treated with sodium iodide and potassium carbonate, stirred further, and then subjected to aqueous workup and chromatographic purification to isolate the chloropropyl-substituted product.

Selective Ethyl Substitution at the 5-Position

Ethyl substitution on the benzene ring can be introduced via Friedel-Crafts alkylation using ethyl halides or ethylating agents in the presence of Lewis acids such as aluminum chloride or iron(III) chloride. This reaction typically proceeds under anhydrous conditions and controlled temperatures to avoid polyalkylation.

Alternatively, ethyl groups can be introduced via cross-coupling reactions such as Suzuki or Negishi coupling using ethylboronic acid or ethylzinc reagents with aryl halides as substrates. These methods provide high regioselectivity and functional group tolerance.

Integrated Multi-Step Synthesis Strategy

A plausible synthetic route to 1-(3-Chloropropyl)-5-ethyl-2-(trifluoromethoxy)benzene would be:

- Start with a suitably substituted benzene ring (e.g., 1-bromo-5-ethylbenzene).

- Introduce the trifluoromethoxy group at position 2 via electrophilic trifluoromethoxylation using trifluoromethylating agents under Lewis acid catalysis.

- Perform photoredox-enabled cross-coupling to install the 3-chloropropyl group at position 1 using 3-chloropropylbis(catecholato)silicate.

- Purify the final compound by silica gel chromatography.

This sequence allows for regioselective installation of all three substituents with good yields and purity.

Comparative Data Table of Preparation Methods

| Step | Method | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Trifluoromethoxy introduction | Electrophilic trifluoromethoxylation | CPTFI, AlCl₃ | DCM, reflux 80°C, 1 h | 77-87 | High regioselectivity |

| 3-Chloropropyl installation | Photoredox cross-coupling | 3-Chloropropylbis(catecholato)silicate, NiCl₂(dtbbpy), 4CzIPN | NMP, blue LED, 18 h | 70-85 | Mild conditions, scalable |

| Ethyl substitution | Friedel-Crafts alkylation or Suzuki coupling | Ethyl halide or ethylboronic acid, AlCl₃ or Pd catalyst | Anhydrous, controlled temp | 65-80 | Requires careful control to avoid polyalkylation |

Research Findings and Perspectives

- The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity, making its introduction critical for pharmaceutical applications.

- Photoredox catalysis provides a mild, environmentally friendly alternative to traditional cross-coupling, enabling late-stage functionalization of complex molecules.

- Friedel-Crafts alkylation remains a classical method for alkyl substitution but may suffer from over-alkylation; modern cross-coupling techniques offer better selectivity.

- Reaction parameters such as temperature, solvent, catalyst loading, and reaction time are crucial to optimize yield and purity.

- Purification by silica gel chromatography is standard to isolate the target compound with high purity.

Analyse Des Réactions Chimiques

1-(3-Chloropropyl)-5-ethyl-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, forming different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

Addition Reactions: The benzene ring can participate in electrophilic addition reactions, introducing new functional groups.

Common reagents used in these reactions include halides, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1-(3-Chloropropyl)-5-ethyl-2-(trifluoromethoxy)benzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 1-(3-Chloropropyl)-5-ethyl-2-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloropropyl group can form covalent bonds with target proteins, potentially inhibiting their function. The exact pathways involved depend on the specific application and target .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

1-(3-Chloropropyl)-3-nitro-5-(trifluoromethoxy)benzene

- Key Differences: Substituents: Replaces the ethyl group (position 5) with a nitro group (-NO₂) at position 3. Impact:

- The nitro group is strongly electron-withdrawing, increasing reactivity in electrophilic substitutions compared to the ethyl group.

- Higher molecular weight (283.63 g/mol vs. estimated 266.45 g/mol for the target compound) due to the nitro group .

Flufenprox (1-(4-chlorophenoxy)-3-((2-(4-ethoxyphenyl)-3,3,3-trifluoropropoxy)methyl)benzene)

- Key Differences: Contains a trifluoropropoxy chain instead of trifluoromethoxy, increasing hydrophobicity. Substituted with a 4-chlorophenoxy group, enhancing pesticidal activity .

- Impact :

- The trifluoropropoxy chain may improve membrane penetration in insects, making flufenprox a more effective pesticide than the target compound.

Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |

|---|---|---|---|---|

| 1-(3-Chloropropyl)-5-ethyl-2-(trifluoromethoxy)benzene | C₁₂H₁₄ClF₃O | ~266.45 | Ethyl, 3-chloropropyl, -OCF₃ | Agrochemicals, Pharmaceuticals |

| 1-(3-Chloropropyl)-3-nitro-5-(trifluoromethoxy)benzene | C₁₀H₉ClF₃NO₃ | 283.63 | Nitro, 3-chloropropyl, -OCF₃ | Synthetic intermediates |

| Flufenprox | C₂₄H₂₁ClF₃O₃ | 457.87 | 4-Chlorophenoxy, trifluoropropoxy | Insecticide |

Reactivity and Stability

- Electron Effects :

- Metabolic Stability :

- The trifluoromethoxy group in both compounds resists oxidative degradation, a trait critical for prolonged pesticidal activity .

Activité Biologique

1-(3-Chloropropyl)-5-ethyl-2-(trifluoromethoxy)benzene is an organic compound characterized by a benzene ring with three substituents: a 3-chloropropyl group, an ethyl group, and a trifluoromethoxy group. Its molecular formula is with a molecular weight of approximately 266.68 g/mol. The presence of the trifluoromethoxy group enhances the compound's lipophilicity, which can significantly influence its interactions with biological systems.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential pharmacological effects. While specific data on this compound is limited, related compounds with similar structures have shown significant biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

The trifluoromethoxy group is known to enhance lipophilicity and bioavailability, potentially affecting pharmacological properties. This modification can influence the compound's interaction with biological membranes and receptors, leading to various biological responses.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethoxy groups can exhibit antimicrobial properties. A study on similar compounds revealed significant inhibition against various bacterial strains, suggesting that this compound may possess similar activity due to its structural features .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of related compounds. For instance, studies have shown that certain trifluoromethoxy-substituted benzenes can inhibit pro-inflammatory cytokines in vitro, indicating that this compound could also exert anti-inflammatory effects .

Anticancer Activity

Compounds with similar structural characteristics have been investigated for their anticancer properties. Fluorinated compounds have demonstrated enhanced efficacy in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest . The unique electronic properties imparted by the trifluoromethoxy group may enhance these effects.

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-(3-Chloropropyl)-3-ethylbenzene | Lacks trifluoromethoxy group | Different reactivity profile |

| 1-(3-Chloropropyl)-3-(trifluoromethylthio)benzene | Contains trifluoromethylthio instead | Variations in applications due to sulfur presence |

| 3-Chloropropylbenzene | Simpler structure without ethyl or trifluoromethoxy groups | Serves as a precursor for more complex molecules |

The presence of the trifluoromethoxy group in this compound imparts distinct chemical and physical properties that set it apart from these similar compounds, making it particularly valuable in research and application contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.